
4-Bromophthalic anhydride
Overview
Description
4-Bromophthalic anhydride (CAS 86-90-8, C₈H₃BrO₃) is a halogenated derivative of phthalic anhydride, characterized by a bromine atom at the 4-position of the benzene ring. It is a white to pale-yellow crystalline solid widely used as a precursor in organic synthesis, polymer chemistry, and pharmaceutical intermediates. Its structure enables diverse reactivity, including nucleophilic substitution, cross-coupling reactions, and condensation with amines to form phthalimides .
Key applications include:
- Polymer synthesis: As a monomer for high-performance polyimides and bis(ether anhydride)s, where bromine enhances reactivity and thermal stability .
- Organic electronics: Alkylated 4-bromophthalimide derivatives are used in π-conjugated small molecules for optoelectronic devices .
- Cross-coupling reactions: The bromine atom serves as a leaving group in Sonogashira couplings to synthesize alkynylated phthalic anhydrides (e.g., 4-phenylethynylphthalic anhydride) with yields up to 85% .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Bromophthalic anhydride typically involves the bromination of phthalic anhydride. One common method includes dissolving sodium hydroxide in water, adding phthalic anhydride and a phase transfer catalyst, and performing a reaction with programmed temperature control in three stages. After the reaction, 20% fuming sulfuric acid is added for acidification, followed by the addition of a sodium bisulfite aqueous solution to remove excess bromine. The product is then extracted using an organic solvent, distilled, and dehydrated under vacuum to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar steps but on a larger scale. The process is optimized to increase yield and purity while reducing energy consumption and waste production. The use of continuous flow reactors and advanced purification techniques helps achieve high efficiency and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 4-Bromophthalic anhydride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Sonogashira coupling reactions with phenylacetylene to form 4-phenylethynylphthalic anhydride.
Hydrolysis: It can be hydrolyzed to form 4-bromophthalic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like amines or alkoxides.
Sonogashira Coupling: This reaction typically uses palladium catalysts and copper co-catalysts in the presence of a base like triethylamine.
Hydrolysis: This reaction is usually carried out in aqueous acidic or basic conditions.
Major Products:
4-Phenylethynylphthalic anhydride: Formed from the coupling reaction with phenylacetylene.
4-Bromophthalic acid: Formed from the hydrolysis of this compound.
Scientific Research Applications
Polymer Production
4-Bromophthalic anhydride is primarily utilized as an intermediate for synthesizing various polymers, particularly polyimides. It can be polymerized with suitable diamines to produce high-performance materials that exhibit excellent thermal stability and mechanical properties.
Case Study: Polyimide Synthesis
- Process : The polymerization of this compound with diamines results in the formation of polyimides, which are used in applications ranging from aerospace components to electronic devices.
- Outcome : These polyimides demonstrate superior heat resistance and are used in high-temperature applications.
Dye Manufacturing
The compound plays a crucial role in the production of dyes and pigments. Its bromine substituent enhances the reactivity of the anhydride, allowing for the formation of complex dye structures.
Case Study: Synthesis of Dyes
- Process : this compound is reacted with various aromatic amines to produce azo dyes.
- Outcome : The resulting dyes exhibit vibrant colors and are used in textiles and coatings.
Plasticizers
This compound is also employed in the formulation of plasticizers, which are additives that enhance the plasticity or fluidity of materials.
Case Study: Plasticizer Formulation
- Process : Incorporation of this compound into polyvinyl chloride (PVC) formulations improves flexibility and durability.
- Outcome : The modified PVC exhibits enhanced performance characteristics, making it suitable for a wide range of applications including construction materials.
Synthesis of Dianhydride Monomers
The compound is significant in synthesizing dianhydride monomers such as oxydiphthalic dianhydride, which can be further polymerized.
Case Study: Oxydiphthalic Dianhydride Production
- Process : The reaction involves the conversion of this compound into oxydiphthalic dianhydride through a series of chemical transformations.
- Outcome : The resulting dianhydride is utilized in high-performance thermosetting resins.
Data Table: Applications Overview
Application | Description | Key Benefits |
---|---|---|
Polymer Production | Intermediate for polyimide synthesis | High thermal stability, mechanical strength |
Dye Manufacturing | Reactant for azo dye synthesis | Vibrant colors, diverse applications |
Plasticizers | Enhancer for PVC formulations | Improved flexibility and durability |
Dianhydride Monomers | Precursor for oxydiphthalic dianhydride | High-performance thermosetting resins |
Mechanism of Action
The mechanism of action of 4-Bromophthalic anhydride primarily involves its reactivity as an anhydride. It can react with nucleophiles to form amides, esters, and other derivatives. The bromine atom on the benzene ring can also participate in electrophilic aromatic substitution reactions, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Halogenated Phthalic Anhydrides
The table below compares 4-bromophthalic anhydride with its halogenated analogs:
Key Findings:
- Reactivity: Bromine’s balance of electronegativity and polarizability makes this compound more versatile than chloro and fluoro analogs in cross-coupling reactions. For example, 4-phenylethynylphthalic anhydride synthesis via Sonogashira coupling achieves 85% yield with bromine, compared to lower efficiency with chlorine .
- Synthetic Utility : Brominated derivatives outperform chlorinated ones in polyimide synthesis. For instance, this compound-based bis(ether anhydride)s achieve higher yields (e.g., 87% in di-iso-octyl ester synthesis) than chloro analogs due to better leaving-group ability .
Non-Halogenated Analog: Phthalic Anhydride
Phthalic anhydride (CAS 85-44-9) lacks halogen substituents, leading to distinct properties:
- Electrophilicity : Less reactive than halogenated analogs, limiting its use in cross-coupling reactions.
- Applications : Primarily used in plasticizers (e.g., PVC) and dyes, whereas this compound is favored in high-performance polymers and electronics .
- Cost : Phthalic anhydride is cheaper but less functionalizable, making brominated derivatives cost-effective for specialized applications despite higher synthesis costs .
Structural Derivatives: 4-Bromophthalimide and Esters
This compound is a precursor to:
- 4-Bromophthalimides: Synthesized via condensation with amines (e.g., adamantanamine, 88% yield ). These derivatives exhibit tunable electronic properties for organic semiconductors, outperforming non-brominated phthalimides in charge transport .
- Di-iso-octyl 4-bromophthalate: An ester with 87% yield, used as a plasticizer or monomer. Bromine enhances steric bulk, improving polymer rigidity compared to non-halogenated esters .
Impurity Analysis
HPLC methods detect impurities like phthalic acid and unreacted bromophthalic acid, ensuring >97% purity for industrial use .
Biological Activity
4-Bromophthalic anhydride (CAS 86-90-8) is a chemical compound that serves as an important intermediate in the synthesis of various industrial products, including polymers, dyes, and plasticizers. This article delves into its biological activity, focusing on its potential effects on human health and its environmental impact.
This compound is synthesized primarily through the bromination of phthalic anhydride or 4-chlorotetrahydrophthalic anhydride in the presence of iron catalysts. The reaction conditions typically involve heating in a solvent at temperatures ranging from 100° to 200°C. The resulting product can be used for further applications, particularly in the production of polyimides and other polymers .
Toxicological Studies
Toxicological assessments have indicated that this compound exhibits several biological activities, primarily related to its potential toxicity. Key findings include:
- Cytotoxicity : Studies show that this compound can induce cytotoxic effects in various cell lines. For instance, it has been reported to affect cell viability and induce apoptosis in human cell lines at certain concentrations .
- Anticholinesterase Activity : There are indications that this compound may possess anticholinesterase properties, which could lead to neurotoxic effects. This is particularly concerning given its use in products that may lead to human exposure .
- Skin Irritation : Animal studies have demonstrated that this compound can cause skin irritation upon contact, highlighting the need for careful handling in industrial settings .
Environmental Impact
The environmental implications of this compound are also significant:
- Persistence and Bioaccumulation : Research indicates that brominated compounds, including this compound, can persist in the environment and may bioaccumulate in aquatic organisms. This raises concerns about their long-term ecological effects and potential entry into the food chain .
- Flame Retardant Properties : As a brominated compound, it is often associated with flame retardant applications. However, the environmental persistence of such compounds has led to scrutiny regarding their safety and regulatory status .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various brominated compounds, including this compound, on human liver cells. Results indicated a dose-dependent decrease in cell viability, suggesting significant cytotoxic potential at higher concentrations .
- Neurotoxicity Evaluation : Research conducted by the Danish Environmental Protection Agency highlighted concerns regarding neurotoxic effects associated with exposure to brominated flame retardants, including derivatives like this compound. The study emphasized the need for further investigation into their mechanisms of action on neuronal cells .
- Skin Sensitization Studies : In a series of dermatological assessments, this compound was shown to cause sensitization reactions in animal models, raising alarms about its potential as a skin irritant for workers exposed during manufacturing processes .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 4-bromophthalic anhydride, and how can purity be verified?
Methodological Answer: this compound is typically synthesized via bromination of phthalic anhydride followed by isomer separation . Microwave-assisted condensation with amines (e.g., 1-ethylpropylamine) in acetic acid at 120–180 °C for 20 minutes offers a rapid, high-yield (90%) alternative . Purity is verified using:
- Infrared (IR) spectroscopy : Confirms anhydride ring integrity (e.g., absence of hydrolysis to carboxylic acid) via carbonyl stretches at ~1700–1800 cm⁻¹ .
- ¹³C NMR : Validates anhydride structure by detecting carbonyl carbons at ~160–170 ppm .
- Elemental analysis : Ensures correct C, H, N, and Br content .
Q. How is this compound characterized post-synthesis to confirm structural integrity?
Methodological Answer: Key characterization techniques include:
- Mass spectrometry (MS) : Identifies molecular ion peaks (e.g., m/z 278.0 [M+H]⁺ for alkyne derivatives) and fragmentation patterns .
- UV/Vis spectroscopy : Monitors electronic transitions in naphthalimide derivatives (e.g., λmax ~340 nm) .
- Vapor-phase chromatography (VPC) : Quantifies reaction yields and detects impurities using internal standards (e.g., o-terphenyl) .
Advanced Research Questions
Q. What factors influence the regioselectivity of nucleophilic substitution reactions involving this compound?
Methodological Answer: Regioselectivity depends on:
- Nucleophile type : Sulfur nucleophiles (e.g., thiophenol) attack the bromine-bearing aromatic ring, while oxygen nucleophiles (e.g., phenoxide) target carbonyl groups .
- Reaction conditions : Polar aprotic solvents (e.g., DMF) and inorganic salts (e.g., NaHCO₃) enhance nucleophilic aromatic substitution by stabilizing transition states .
- Temperature : Elevated temperatures favor ring-opening reactions, whereas room-temperature conditions preserve the anhydride structure .
Q. How can microwave irradiation optimize the synthesis of this compound derivatives?
Methodological Answer: Microwave irradiation reduces reaction times and improves yields:
- Condensation with amines : this compound reacts with alkyl amines in acetic acid under microwave irradiation (120 °C for 5 min, then 180 °C for 15 min) to yield phthalimide derivatives in 90% yield .
- One-pot azide coupling : Microwave conditions (DMSO, CuSO₄, reflux) enable simultaneous bromide-to-azide conversion and alkyne-azide cycloaddition for ligand synthesis .
Q. What are common side reactions when using this compound in Diels-Alder reactions, and how can they be mitigated?
Methodological Answer:
- Anhydride hydrolysis : Moisture can hydrolyze the anhydride to 4-bromophthalic acid. Mitigate by using anhydrous solvents (e.g., THF distilled over Na/benzophenone) .
- Over-bromination : Excess Br₂ may lead to di-substitution. Control via stoichiometry (1:1 molar ratio with phthalic anhydride) and reaction monitoring (TLC or VPC) .
- Byproduct formation : Unreacted bromo-triptycenequinone in Diels-Alder reactions is removed via column chromatography (silica gel, methanol/diethyl ether eluent) .
Q. How do solvent and temperature affect the synthesis of 4-bromo-N-ethyl-1,8-naphthalimide from this compound?
Methodological Answer:
- Solvent : Dioxane facilitates condensation with ethylamine, while DMSO is preferred for subsequent azide coupling .
- Temperature : Reflux conditions (100–120 °C) ensure complete imide formation, whereas lower temperatures (<80 °C) result in incomplete reactions .
- Workup : Precipitation in cold water (4 °C) followed by recrystallization (methanol/diethyl ether) removes unreacted starting materials .
Properties
IUPAC Name |
5-bromo-2-benzofuran-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKVHOUUJMYIAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70235342 | |
Record name | 4-Bromophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86-90-8 | |
Record name | 4-Bromophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=86-90-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086908 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromophthalic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70235342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromophthalic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.553 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-BROMOPHTHALIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2D7E8SD3ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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